Human Gastric Acid Secretion: Telenzepine 25‑ to 50‑Fold More Potent Than Pirenzepine on a Molar Basis
In a placebo‑controlled, double‑blind, randomized human study, oral telenzepine inhibited peptone‑stimulated gastric acid secretion dose‑dependently [REFS‑1]. On a molar basis, telenzepine proved 25 times more potent than pirenzepine for gastric secretion inhibition and 50 times more potent for salivary secretion inhibition [REFS‑1].
| Evidence Dimension | Inhibition of peptone‑stimulated gastric acid secretion (% inhibition) |
|---|---|
| Target Compound Data | Telenzepine 2 mg: 48% inhibition; 3 mg: 61%; 5 mg: 64% |
| Comparator Or Baseline | Pirenzepine 50 mg orally: 37% inhibition |
| Quantified Difference | Telenzepine 3 mg (61%) and 5 mg (64%) significantly stronger than pirenzepine 50 mg (37%); molar potency ratio 25× for gastric, 50× for salivary |
| Conditions | Healthy male volunteers (n=10); peptone‑stimulated gastric acid secretion measured over 3 h |
Why This Matters
Procurement of telenzepine enables human gastric secretion studies at lower molar doses than pirenzepine, reducing potential off‑target exposure while maintaining robust M1‑mediated inhibition.
- [1] Londong W, Londong V, Meierl A, Voderholzer U. Telenzepine is at least 25 times more potent than pirenzepine—a dose response and comparative secretory study in man. Gut. 1987;28(7):888‑895. View Source
